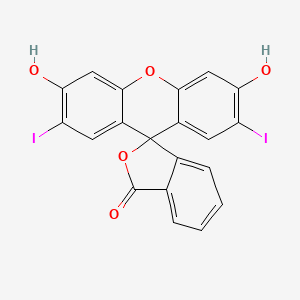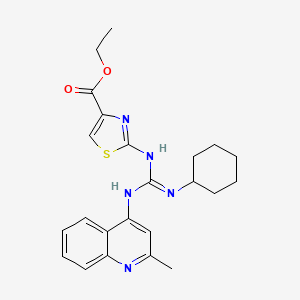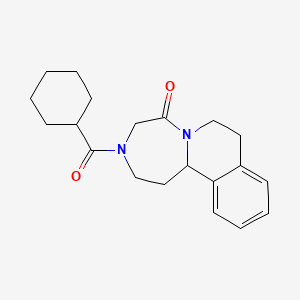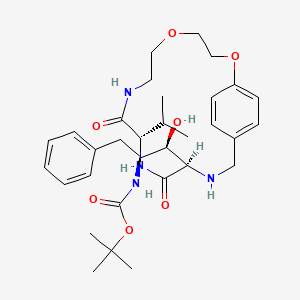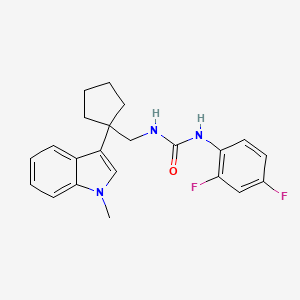
75Qjq8ZT8J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone , also known by its identifier 75Qjq8ZT8J , is a chemical substance with the molecular formula C17H24N2O3 and a molecular weight of 304.3841 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring and an isoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone involves several steps, starting from commercially available precursors. The key steps typically include:
Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a reductive amination reaction, where a ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Methoxylation: The final step involves the methoxylation of the aromatic ring, which can be achieved using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thiols, amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, this compound has been studied for its potential therapeutic effects. It has shown promise as an antiarrhythmic agent and is being investigated for its effects on cyclic nucleotide-gated cation channels and potassium channels .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone involves its interaction with specific molecular targets. It acts as an antagonist of cyclic nucleotide-gated cation channels and potassium channels, which are involved in the regulation of cardiac rhythm and other physiological processes . By blocking these channels, the compound can modulate cellular signaling pathways and exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
YM-252124: Another compound with a similar isoquinoline structure.
YM-758: A related compound that also targets cyclic nucleotide-gated cation channels.
Uniqueness
What sets (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure confers distinct pharmacological properties, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
312738-71-9 |
|---|---|
Molecular Formula |
C17H24N2O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[(3R)-piperidin-3-yl]methanone |
InChI |
InChI=1S/C17H24N2O3/c1-21-15-8-12-5-7-19(11-14(12)9-16(15)22-2)17(20)13-4-3-6-18-10-13/h8-9,13,18H,3-7,10-11H2,1-2H3/t13-/m1/s1 |
InChI Key |
HMPQNKHUCZOORN-CYBMUJFWSA-N |
Isomeric SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCNC3)OC |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCNC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


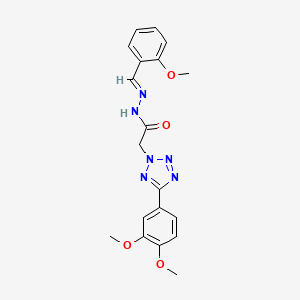
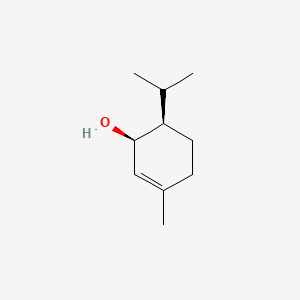
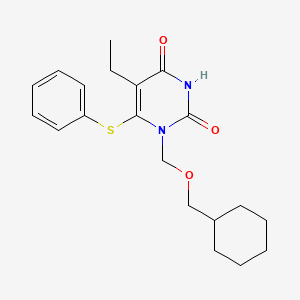
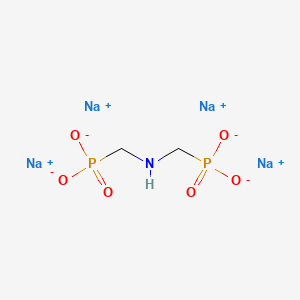
![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12781735.png)

